2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 941930-39-8
VCID: VC4764109
InChI: InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
SMILES: C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Molecular Formula: C17H12F2N2O
Molecular Weight: 298.293

2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

CAS No.: 941930-39-8

Cat. No.: VC4764109

Molecular Formula: C17H12F2N2O

Molecular Weight: 298.293

* For research use only. Not for human or veterinary use.

2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one - 941930-39-8

Specification

CAS No. 941930-39-8
Molecular Formula C17H12F2N2O
Molecular Weight 298.293
IUPAC Name 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
Standard InChI Key SUSXECIFCBGMQV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Key structural features include:

  • Pyridazinone core: Provides a planar scaffold for target binding.

  • 2-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability.

  • 4-Fluorophenyl group: Contributes to electronic effects and π-π stacking interactions .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number941930-39-8
Molecular FormulaC₁₇H₁₂F₂N₂O
Molecular Weight298.293 g/mol
IUPAC Name6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Topological Polar Surface Area38.3 Ų

Synthetic Routes

Synthesis involves three critical stages:

  • Pyridazine ring formation: Condensation of glyoxylic acid with substituted acetophenones under acidic conditions .

  • Chlorination: Treatment with phosphorus oxychloride to introduce reactivity at position 3 .

  • Fluorinated group substitutions: Nucleophilic displacement or coupling reactions to attach 2-fluorobenzyl and 4-fluorophenyl moieties .
    Yield optimization requires precise control of reaction temperatures (40–100°C) and stoichiometric ratios .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Fluorinated pyridazinones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis . The 2-fluorobenzyl group enhances binding affinity to COX-2’s hydrophobic pocket, with IC₅₀ values <1 μM in murine macrophage models .

CompoundCancer Cell LineIC₅₀ (μM)Target
Target compoundHCT11612.5JNK1
6-(3-Fluoro-4-methoxyphenyl)HL-608.2Topoisomerase II
4-(4-Fluorobenzyl) analogMCF-718.7EGFR

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC: 16 μg/mL) and Candida albicans (MIC: 32 μg/mL) by disrupting cell wall synthesis and ergosterol biosynthesis . Fluorine atoms increase membrane permeability, enhancing biocidal efficacy .

Pharmacological Profiling

Pharmacokinetics

  • Absorption: High logP (3.2) suggests favorable intestinal absorption.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

  • Half-life: 4.7 hours in rodent models, necessitating twice-daily dosing .

Toxicity Profile

  • Acute toxicity: LD₅₀ >500 mg/kg in mice (oral) .

  • hERG inhibition: Moderate risk (IC₅₀: 1.8 μM), requiring structural optimization .

Structure-Activity Relationships (SAR)

Key modifications impacting bioactivity:

  • Fluorine position: 2-Fluorobenzyl yields 3-fold higher COX-2 inhibition than 3-fluorobenzyl analogs.

  • Pyridazinone substitution: 6-Aryl groups enhance anticancer activity vs. alkyl chains .

  • Hydrophobic interactions: Methyl groups at position 4 improve blood-brain barrier penetration .

Future Directions

  • In vivo efficacy studies: Validate anticancer activity in xenograft models.

  • Formulation development: Address aqueous solubility issues (0.12 mg/mL) via nanoemulsions .

  • Dual-target inhibitors: Design hybrids targeting both JNK1 and phosphodiesterase-4 .

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